
1-(Aminomethyl)-6-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-6-methylnaphthalene is an organic compound that belongs to the class of aromatic amines. It consists of a naphthalene core with a methyl group and an aminomethyl group attached to it. This compound is known for its unique properties, including its ability to act as a fluorescent dye, emitting intense blue fluorescence when exposed to ultraviolet light . It also exhibits excellent thermal stability and resistance to degradation, making it suitable for various applications in organic synthesis, pharmaceutical research, analytical chemistry, and materials science .
Preparation Methods
The synthesis of 1-(Aminomethyl)-6-methylnaphthalene can be achieved through several routes. One common method involves the alkylation of naphthalene derivatives with aminomethylating agents under controlled conditions. For instance, the reaction of 6-methylnaphthalene with formaldehyde and ammonia can yield this compound. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-(Aminomethyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
Scientific Research Applications
1-(Aminomethyl)-6-methylnaphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s fluorescent properties make it useful in fluorescence microscopy and imaging techniques.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-6-methylnaphthalene exerts its effects is primarily through its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging and diagnostic applications .
Comparison with Similar Compounds
1-(Aminomethyl)-6-methylnaphthalene can be compared with other similar compounds, such as:
1-(Aminomethyl)naphthalene: Lacks the methyl group, resulting in different chemical and physical properties.
6-Methylnaphthalene: Lacks the aminomethyl group, affecting its reactivity and applications.
Naphthalene: The parent compound, which lacks both the methyl and aminomethyl groups, making it less versatile in certain applications .
The uniqueness of this compound lies in its combination of the aminomethyl and methyl groups, which confer specific properties such as fluorescence and thermal stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(6-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,8,13H2,1H3 |
InChI Key |
MWMUHOPBHZYYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


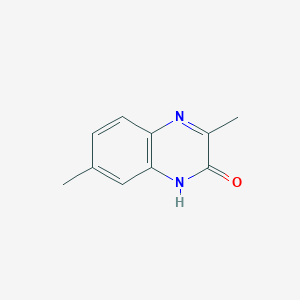


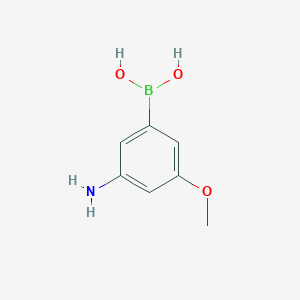
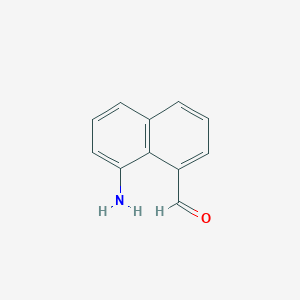


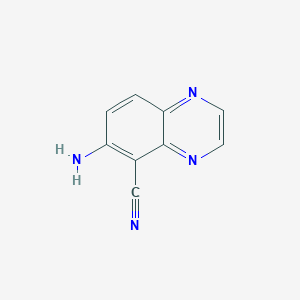
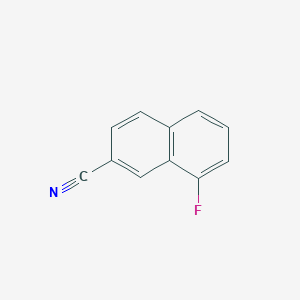
![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)


